2-(3,4-Dimethoxyphenyl)furan
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Overview
Description
2-(3,4-Dimethoxyphenyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a 3,4-dimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)furan typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed using 2-bromo-5-nitrofuran and 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) under microwave irradiation . The reaction conditions are mild and environmentally friendly, making this method highly efficient.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethoxyphenyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of this compound-2(5H)-one.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)dihydrofuran.
Substitution: Formation of halogenated derivatives like 2-(3,4-dimethoxyphenyl)-5-bromofuran.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)furan has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anxiolytic and antidepressant activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)furan involves its interaction with various molecular targets and pathways. For instance, its anxiolytic activity is believed to be mediated through modulation of the gamma-aminobutyric acid (GABA) receptors in the brain . Additionally, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
- 3,4-Dimethoxyphenylfuran-2(5H)-one
- 3,4-Dimethoxyphenyl-5-bromofuran
- 3,4-Dimethoxyphenyl-2,5-dimethylfuran
Comparison: 2-(3,4-Dimethoxyphenyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for various applications.
Properties
CAS No. |
109384-28-3 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)furan |
InChI |
InChI=1S/C12H12O3/c1-13-11-6-5-9(8-12(11)14-2)10-4-3-7-15-10/h3-8H,1-2H3 |
InChI Key |
LCSWJOZXLIPINT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CO2)OC |
Origin of Product |
United States |
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